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Compound of Interest

Compound Name:
1-(3-chlorophenyl)piperazin-2-one

Hydrochloride

Cat. No.: B060554 Get Quote

In the landscape of modern medicinal chemistry, few scaffolds have demonstrated the

versatility and therapeutic relevance of the arylpiperazine moiety. This structural motif is a

cornerstone in the design of centrally acting agents, capable of forming high-affinity interactions

with a range of neurotransmitter receptors. Its prevalence in approved therapeutics for

neurological disorders underscores its importance as a privileged pharmacophore.[1][2] This

guide focuses on a specific, yet pivotal, derivative: 1-(3-chlorophenyl)piperazin-2-one
Hydrochloride. While primarily a synthetic intermediate, its molecular architecture provides a

rich platform for understanding the structure-activity relationships that govern the

pharmacological effects of this compound class. We will dissect its structure, explore its

synthesis from a mechanistic perspective, detail the analytical methodologies for its

unambiguous characterization, and place it within the broader context of drug discovery.

Part 1: Molecular Structure and Physicochemical
Profile
Structural Elucidation: A Tripartite Analysis
The structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride is best understood by

examining its three core components: the aromatic chlorophenyl ring, the heterocyclic

piperazin-2-one core, and the counter-ion that forms the hydrochloride salt.

The 3-Chlorophenyl Group: The phenyl ring is substituted with a chlorine atom at the meta-

position. This substitution is not trivial; the chlorine atom exerts a significant electron-
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withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This

electronic modulation influences the nucleophilicity of the adjacent nitrogen atom and

contributes to the molecule's overall lipophilicity and binding interactions with biological

targets.

The Piperazin-2-one Core: This six-membered heterocyclic ring contains two nitrogen atoms

and a carbonyl group, classifying it as a lactam. The nitrogen at position 1 (N1) is tertiary,

forming the bond to the chlorophenyl ring. The nitrogen at position 4 (N4) is a secondary

amine which, in the hydrochloride salt form, is protonated. The presence of the carbonyl

group at position 2 introduces rigidity and a potential hydrogen bond acceptor site.

The Hydrochloride Salt: The basicity of the N4 nitrogen makes it susceptible to protonation

by strong acids like hydrochloric acid (HCl). The resulting ammonium salt dramatically

increases the compound's polarity and aqueous solubility, which is a critical consideration for

handling, formulation, and in some cases, bioavailability. It also enhances the compound's

crystalline nature and stability for long-term storage.

Caption: Molecular structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride.

Physicochemical Data Summary
For any research or development endeavor, having a clear and accurate summary of the

compound's properties is essential for experimental design, safety, and data interpretation.
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Property Value Source

IUPAC Name
1-(3-chlorophenyl)-2-

piperazinone hydrochloride

CAS Number 183500-94-9 [3]

Molecular Formula C₁₀H₁₁ClN₂O · HCl

Molecular Weight 247.12 g/mol

Physical Form Solid

InChI Key
NZULMVLNYMMNLJ-

UHFFFAOYSA-N

SMILES
C1CN(C(=O)CN1)C2=CC(=CC

=C2)Cl
[4]

Storage
Sealed in dry, room

temperature
[3]

Part 2: Synthesis and Mechanistic Rationale
The synthesis of arylpiperazines is a well-trodden path in organic chemistry, yet the specific

introduction of the lactam functionality requires a considered approach. The chosen pathway

must be robust, scalable, and yield a product of high purity.

Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting

materials. The primary disconnection occurs at the aryl-nitrogen bond (C-N), identifying 3-

chloroaniline and a piperazin-2-one synthon as key precursors. A further disconnection of the

piperazin-2-one ring reveals a strategy involving the cyclization of an N-substituted amino acid

derivative.

1-(3-chlorophenyl)piperazin-2-one
(Target Molecule)

C-N Aryl Bond
Disconnection

Retron
3-Chloroaniline

+
Piperazin-2-one

Amide Bond
Disconnection (Cyclization)

RetronN-(2-aminoethyl)-N-(3-chlorophenyl)glycine
(or equivalent)
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Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Forward Synthesis
While multiple routes exist, a common and effective strategy involves the cyclization of a

diamine precursor. The following protocol is a representative method adapted from established

syntheses of similar arylpiperazine structures.[5][6][7]

Objective: To synthesize 1-(3-chlorophenyl)piperazin-2-one hydrochloride.

Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine

Rationale: This initial step creates the core C-N aryl bond and introduces the two-carbon

linker required for the piperazine ring.

Procedure:

To a solution of 3-chloroaniline (1.0 eq) in a suitable solvent like ethanol, add 2-

chloroethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as sodium

carbonate (2.5 eq).

Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate

under reduced pressure.

Purify the resulting crude product via column chromatography to yield N-(3-

chlorophenyl)ethylenediamine.

Step 2: Acylation with Ethyl Chloroacetate

Rationale: This step introduces the carboxymethyl group onto the more nucleophilic primary

amine, setting the stage for the final cyclization. The secondary amine, adjacent to the

aromatic ring, is less reactive due to steric hindrance and electronic effects.
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Procedure:

Dissolve N-(3-chlorophenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like

dichloromethane (DCM) and cool to 0 °C.

Add a base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.

Slowly add ethyl chloroacetate (1.05 eq) dropwise, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous

sodium sulfate, and concentrate to yield the acylated intermediate.

Step 3: Intramolecular Cyclization and Salt Formation

Rationale: Heating the intermediate, often with a base, promotes an intramolecular

nucleophilic substitution (an SN2 reaction) where the secondary amine attacks the carbon

bearing the chlorine atom, displacing it to form the six-membered lactam ring. Subsequent

treatment with HCl gas or an HCl solution in a non-aqueous solvent precipitates the desired

hydrochloride salt.

Procedure:

Dissolve the crude product from Step 2 in a high-boiling point solvent like toluene.

Add a base such as sodium ethoxide (1.5 eq) and heat to reflux for 8-12 hours. The

cyclization forms 1-(3-chlorophenyl)piperazin-2-one.

After cooling, quench the reaction carefully with water and extract the product into an

organic solvent like ethyl acetate.

Dry and concentrate the organic extracts.

Dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or ethyl

acetate and bubble dry HCl gas through the solution, or add a pre-prepared solution of

HCl in isopropanol.
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Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to

yield 1-(3-chlorophenyl)piperazin-2-one hydrochloride as a solid.

Part 3: Spectroscopic and Analytical
Characterization
Unambiguous structural confirmation is paramount. A multi-technique approach ensures that

the synthesized material is indeed the target compound and meets the required purity

standards.

Analytical Workflow
The validation process is a systematic workflow, beginning with crude product analysis and

culminating in a full structural dossier for the purified compound.
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Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data
¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the 7.0-

7.5 ppm region, with splitting patterns dictated by their meta- and ortho- relationships. The

four methylene groups of the piperazinone ring would appear as distinct multiplets in the 3.0-

4.0 ppm range. The protonated N-H proton may appear as a broad singlet, its chemical shift

being concentration and solvent dependent.
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¹³C NMR: The spectrum would display 10 distinct carbon signals (for the free base). Key

signals would include the carbonyl carbon (~165-170 ppm), aromatic carbons (~115-150

ppm), and the aliphatic carbons of the piperazine ring (~40-60 ppm).

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would show a

prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 211.06. A

characteristic isotopic pattern would be observed due to the presence of one chlorine atom,

with a peak at m/z 213.06 that is approximately one-third the intensity of the [M+H]⁺ peak.[4]

Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A

strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O stretch of the tertiary

amide (lactam). Bands around 3000-3100 cm⁻¹ would indicate aromatic C-H stretching,

while bands in the 2850-2950 cm⁻¹ range would correspond to aliphatic C-H stretching. A

broad absorption centered around 2400-2700 cm⁻¹ is characteristic of the N-H stretch of the

amine salt.

Part 4: Application in Research and Drug
Development
A Versatile Synthetic Intermediate
The primary utility of 1-(3-chlorophenyl)piperazin-2-one hydrochloride is as a molecular

building block. The secondary amine at the N4 position serves as a nucleophilic handle for

further chemical elaboration. This allows for the systematic introduction of diverse side chains

and functional groups, enabling the exploration of structure-activity relationships (SAR). For

instance, it has been utilized as a key intermediate in the synthesis of novel derivatives that

were subsequently evaluated for their cytotoxic activity against human cancer cell lines,

demonstrating its direct application in the discovery of new potential therapeutic agents.[5]

Pharmacological Context of the Arylpiperazine Scaffold
The broader arylpiperazine class, to which this molecule belongs, is rich in pharmacological

activity. These compounds are known to interact with various G-protein coupled receptors

(GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[8]

CNS Activity: Many arylpiperazine derivatives exhibit antidepressant, anxiolytic, and

antipsychotic properties.[1][2] The specific substitution pattern on the phenyl ring and the
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nature of the substituent at the N4 position fine-tune the receptor binding profile and

functional activity (agonist, antagonist, or partial agonist).

Metabolic Relevance: The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a

known active metabolite of the widely prescribed antidepressant drug trazodone.[9][10] m-

CPP itself is a non-selective serotonin receptor agonist and is often used as a

pharmacological tool to study the serotonergic system.[9] The study of molecules like 1-(3-

chlorophenyl)piperazin-2-one provides insight into how modifications to the piperazine ring

(i.e., the introduction of a lactam) can alter the metabolic stability and pharmacological profile

compared to simpler analogs like m-CPP.
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Therapeutic Applications
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Serotonin Receptors
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Caption: Pharmacological relevance of the arylpiperazine scaffold.

Conclusion
1-(3-chlorophenyl)piperazin-2-one Hydrochloride is more than a simple chemical entry in a

catalog. It is a precisely defined molecular entity whose structure has been deliberately crafted

for utility in medicinal chemistry. Its synthesis is logical, its characterization is straightforward

with modern analytical techniques, and its potential as a scaffold for building novel, biologically
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active molecules is significant. This guide provides the foundational knowledge required for

researchers and drug development professionals to confidently synthesize, validate, and

strategically employ this compound in the pursuit of new therapeutic discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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